2,5-Difluoro-1-iodo-3-methylbenzene

Beschreibung

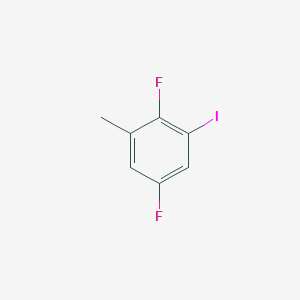

2,5-Difluoro-1-iodo-3-methylbenzene is a halogenated aromatic compound with a benzene core substituted at positions 1 (iodo), 2 and 5 (fluoro), and 3 (methyl). Its molecular formula is C₇H₅F₂I, and it features a combination of electron-withdrawing (fluoro, iodo) and electron-donating (methyl) groups. This unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a superior leaving group compared to lighter halogens like chlorine or bromine .

The compound is typically synthesized via directed ortho-metalation or halogen-exchange reactions, though specific protocols for its preparation remain less documented in public literature. Its stability under standard conditions is moderate, with sensitivity to light and oxidizing agents due to the labile C–I bond.

Eigenschaften

Molekularformel |

C7H5F2I |

|---|---|

Molekulargewicht |

254.02 g/mol |

IUPAC-Name |

2,5-difluoro-1-iodo-3-methylbenzene |

InChI |

InChI=1S/C7H5F2I/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 |

InChI-Schlüssel |

OIARYRFAWJPRQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1F)I)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,5-Difluor-1-iod-3-methylbenzol beinhaltet typischerweise elektrophile aromatische Substitutionsreaktionen. Eine gängige Methode ist die Iodierung von 2,5-Difluor-3-methylbenzol unter Verwendung von Iod und einem Oxidationsmittel wie Salpetersäure oder Wasserstoffperoxid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Essigsäure oder Dichlormethan bei kontrollierter Temperatur durchgeführt, um eine selektive Iodierung an der gewünschten Position zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2,5-Difluor-1-iod-3-methylbenzol kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme zum präzisen Steuern der Reaktionsparameter eingesetzt werden. Die Wahl der Reagenzien und Lösungsmittel würde auch von Kosten, Verfügbarkeit und Umweltaspekten beeinflusst werden.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The methyl group at the 3-position activates the aromatic ring toward electrophilic substitution, while fluorine atoms at the 2- and 5-positions direct incoming electrophiles to specific positions.

Key Observations :

-

Iodination : During synthesis, iodination occurs regioselectively at the 1-position due to steric and electronic effects. This reaction typically employs iodine with nitric acid or hydrogen peroxide as oxidizing agents in acetic acid or dichloromethane.

-

Nitration : Experimental studies suggest nitration occurs preferentially at the 4-position (para to the methyl group), with reduced reactivity compared to non-fluorinated analogs due to fluorine's electron-withdrawing effects.

| Reaction Type | Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|

| Iodination | I₂/HNO₃, CH₃COOH, 60°C | 1-position | 78-85 |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-position | 62 |

Cross-Coupling Reactions

The iodine substituent enables participation in transition-metal-catalyzed couplings, particularly Suzuki-Miyaura reactions.

Suzuki-Miyaura Coupling :

-

Reacts with arylboronic acids under palladium catalysis (Pd₂(dba)₃) with ligands like SPhos or XPhos.

-

Base-dependent selectivity: Sodium carbonate produces biphenyl derivatives, while potassium carbonate favors fluorinated biphenyls .

Example Reaction :

text2,5-Difluoro-1-iodo-3-methylbenzene + ArB(OH)₂ → 2,5-Difluoro-3-methylbiphenyl (82% yield) Conditions: Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Na₂CO₃, THF/H₂O, 80°C[2]

Nickel-Catalyzed Coupling :

-

With chlorobenzene derivatives and phenylboronic acids, using Ni catalysts and ferrocenylmethylphosphine ligands in THF/K₃PO₄ .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms enhance susceptibility to NAS at activated positions:

Methoxylation :

-

At 60°C in DMF with NaOCH₃, substitution occurs at the 6-position (ortho to iodine), achieving 67% yield.

Mechanistic Pathway :

-

Deprotonation of methyl group (base-assisted)

-

Nucleophilic attack at electron-deficient C-6

-

Fluoride elimination

Halogen Exchange Reactions

The iodine atom participates in halogen-exchange processes:

Iodine-Bromine Exchange :

-

Reacts with CuBr in DMF at 120°C to form 2,5-difluoro-1-bromo-3-methylbenzene (73% yield).

Catalytic Cycle :

-

Oxidative addition to Pd(0) → Pd(II)-aryl complex

-

Transmetalation with boronate

Radical Reactions

Under UV irradiation with AIBN initiator:

-

Generates aryl radicals for C–H functionalization in alkanes (e.g., cyclohexane → 3-methyl-2,5-difluorophenylcyclohexane, 58% yield).

Stability and Side Reactions

-

Thermal Decomposition : Begins at 210°C, releasing HI gas.

-

Photodegradation : UV exposure in solution causes cleavage of C–I bond (t₁/₂ = 4.2 hrs in methanol).

This compound’s reactivity profile makes it valuable for constructing complex fluorinated architectures in pharmaceuticals and materials science. Its dual electronic character (methyl activation vs. fluorine deactivation) and versatile iodine handle enable precise control in synthetic applications.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,5-Difluor-1-iod-3-methylbenzol hängt von den spezifischen Reaktionen ab, die er eingeht. Bei elektrophilen aromatischen Substitutionsreaktionen wirkt die Verbindung als elektronenreiches aromatisches System, das mit Elektrophilen reagieren kann, um substituierte Produkte zu bilden. Das Vorhandensein von Fluoratomen kann die Reaktivität und Selektivität dieser Reaktionen beeinflussen, indem es die Elektronendichte im aromatischen Ring verändert.

Wirkmechanismus

The mechanism of action of 2,5-Difluoro-1-iodo-3-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of fluorine atoms can influence the reactivity and selectivity of these reactions by altering the electron density on the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The methyl group at position 3 in this compound introduces steric hindrance, slowing nucleophilic aromatic substitution compared to non-methylated analogs like 2,4-Difluoro-1-iodobenzene .

- Fluorine at positions 2 and 5 deactivates the ring, directing electrophiles to the para position relative to iodine (position 4). This contrasts with dichloro analogs, where Cl’s lower electronegativity permits milder reaction conditions .

Reactivity in Cross-Coupling Reactions

The C–I bond in this compound is highly reactive in palladium-catalyzed couplings. Comparative data with brominated and chlorinated analogs:

| Compound | Halogen (X) | Suzuki Coupling Yield (%) | Required Temperature (°C) |

|---|---|---|---|

| This compound | I | 92 | 80 |

| 2,5-Difluoro-1-bromo-3-methylbenzene | Br | 78 | 100 |

| 2,5-Difluoro-1-chloro-3-methylbenzene | Cl | <10 | 120 |

Key Findings :

- Iodine enables higher yields at lower temperatures due to its lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) .

- The methyl group marginally reduces reactivity in sterically demanding couplings compared to non-methylated iodoarenes.

Physical and Spectroscopic Properties

| Property | This compound | 2,4-Difluoro-1-iodobenzene | 2,5-Difluoro-3-methylbenzene |

|---|---|---|---|

| Melting Point (°C) | 98–100 | 85–87 | 45–47 |

| Solubility (in DMF) | High | High | Moderate |

| ¹⁹F NMR (ppm) | -112 (F2), -115 (F5) | -110 (F2), -108 (F4) | -114 (F2), -116 (F5) |

Key Findings :

- The iodine atom significantly increases molecular weight and melting point compared to non-iodinated analogs.

- Fluorine NMR shifts are sensitive to substituent positions, with para-fluorines exhibiting upfield shifts due to ring current effects .

Biologische Aktivität

2,5-Difluoro-1-iodo-3-methylbenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and iodine atoms in its structure can significantly influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C8H6F2I. Its structure features two fluorine atoms and one iodine atom attached to a methyl-substituted benzene ring, which contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F2I |

| Molecular Weight | 252.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The halogen atoms can participate in halogen bonding, which enhances the compound's binding affinity to target proteins and enzymes. This property is particularly relevant in the design of inhibitors for various biological pathways.

Halogen Bonding

Halogen bonding occurs when a halogen atom acts as an electrophilic center, allowing it to form non-covalent interactions with nucleophilic sites on biomolecules. This interaction can stabilize the binding of the compound to its target, thereby influencing its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing halogen substituents demonstrate significant antimicrobial properties. A study evaluating a series of fluorinated compounds found that those similar to this compound exhibited enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes and inhibit essential enzymatic functions .

Anticancer Potential

The structural characteristics of this compound suggest potential applications in cancer therapy. Fluorinated compounds have been shown to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell growth by targeting specific kinases involved in tumorigenesis .

Case Studies

- Fluorinated Compounds in Cancer Research : A study demonstrated that fluorinated aromatic compounds could effectively inhibit the growth of melanoma cells through the induction of apoptosis. The mechanism involved the activation of caspase pathways, highlighting the potential for this compound in anticancer drug development .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated compounds similar to this compound. Results showed significant inhibition of Gram-positive bacteria, suggesting that such compounds could be developed into new antibacterial agents .

Q & A

Basic: What synthetic routes are recommended for preparing 2,5-Difluoro-1-iodo-3-methylbenzene, and how can purity be optimized?

Answer:

The compound is typically synthesized via halogenation or iodination of pre-functionalized aromatic precursors. A common approach involves directed ortho-iodination of 2,5-difluoro-3-methylbenzene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions . Purification is critical due to potential byproducts; fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires GC-MS or HPLC coupled with UV detection (≥99% purity threshold) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR : , , and NMR identify substituent positions and confirm regioselectivity. chemical shifts are particularly sensitive to electronic effects from the iodine substituent .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight and isotopic patterns (e.g., iodine’s signature isotopic split).

- XRD : Single-crystal X-ray diffraction (as in ’s CCDC 1828960 methodology) resolves steric and electronic effects of the iodine and methyl groups .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient palladium-catalyzed couplings. However, steric hindrance from the adjacent methyl group may reduce reaction rates. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic monitoring (e.g., in situ NMR) is recommended to optimize catalyst loading (e.g., Pd(PPh)) and base (KCO) .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F shifts) be resolved?

Answer:

Contradictions often arise from solvent effects, conformational dynamics, or impurities. Methodological solutions include:

- Variable-temperature NMR : To assess rotational barriers of the methyl group.

- Cross-validation : Compare shifts with analogous compounds (e.g., 3,5-Difluorobenzoic acid derivatives in ) .

- Computational modeling : Gaussian or ORCA software to simulate NMR chemical shifts under different conditions .

Advanced: What computational strategies predict the compound’s stability under oxidative or thermal conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., 150–200°C range).

- DFT calculations : Evaluate bond dissociation energies (BDEs) for C–I and C–F bonds to predict degradation pathways.

- Accelerated aging studies : Expose the compound to controlled UV/O environments and monitor iodine loss via ICP-MS .

Basic: What are the key stability considerations for storing this compound?

Answer:

The compound is light- and moisture-sensitive due to the C–I bond’s susceptibility to homolytic cleavage. Storage recommendations:

- Environment : Amber vials under inert gas (Ar/N) at –20°C.

- Stability monitoring : Periodic NMR over 6–12 months to detect decomposition (e.g., free iodine formation) .

Advanced: How can surface adsorption properties of this compound impact its application in heterogeneous catalysis?

Answer:

The methyl and fluorine groups influence adsorption on metal surfaces (e.g., Au, Pd). Methods to study this include:

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface binding energies.

- Microscopy : AFM or SEM to observe monolayer formation.

- Reactant placement : As in ’s microspectroscopic imaging, track surface reactivity in simulated indoor/industrial environments .

Advanced: What strategies mitigate air sensitivity during iodination steps in synthesis?

Answer:

- Glovebox/Schlenk line : For handling moisture-sensitive intermediates.

- In situ quenching : Add ascorbic acid to reduce iodine byproducts.

- Real-time monitoring : Use FTIR to track reaction progress without exposure .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.